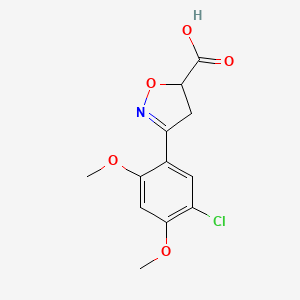

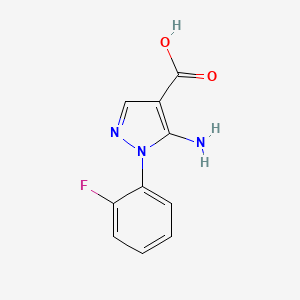

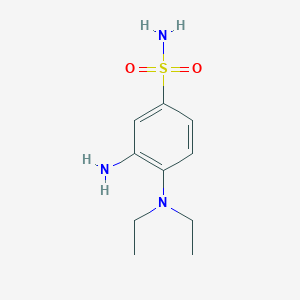

![molecular formula C12H9N3O2S B1274093 [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 763147-58-6](/img/structure/B1274093.png)

[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is structurally related to several other compounds that have been synthesized and studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related benzimidazole acetic acid derivatives has been reported in several studies. For instance, derivatives of [1,2,4]triazino[4,3-a]benzimidazole acetic acid were synthesized and tested for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which is closely related to the compound of interest, and provided insights into its molecular structure and stability . Additionally, the synthesis of 5-(2-benzimidazolyl)thiazoles through the reaction of benzimidazolylmethylthiuronium salts with carboxylic acid anhydrides has been described, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various techniques. For example, the crystal structure of a related compound was determined by X-ray diffraction analysis, which could provide valuable information for understanding the molecular structure of [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid . Spectroscopic methods such as NMR, FT-IR, and FT-Raman have also been employed to characterize the molecular structure and electronic properties of similar compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. Cyclization reactions have been used to convert [(4- or 5-substituted-2-benzimidazolyl) thio] acetic acids into thiazolo[3, 2-a]benzimidazol-3(2H)-ones, which suggests that the compound of interest may also be amenable to similar cyclization reactions to form new structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, including the compound of interest, are crucial for their potential applications. The thermal stability of these compounds has been evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating that some derivatives are stable at high temperatures . Quantum chemical parameters obtained under density functional theory (DFT) calculations have been used to support experimental results and provide insights into the reactivity and stability of these molecules .

科学研究应用

Synthesis and Anticancer Activity

- A study by Nofal et al. (2014) involved synthesizing benzimidazole–thiazole derivatives and evaluating their anticancer activities against HepG2 and PC12 cell lines, revealing promising results in some derivatives (Nofal et al., 2014).

Novel Derivative Formation

- Ghandi et al. (2010) reported the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid in a one-pot reaction with primary amines and alkyl isocyanides (Ghandi, Zarezadeh, & Taheri, 2010).

Anti-tubercular and Antimicrobial Activities

- Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and evaluated their anti-tubercular and antimicrobial activities. Some compounds showed promising anti-tubercular activity and good antimicrobial activities (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Antidepressant and Antimicrobial Properties

- Bell and Wei (1976) prepared thiazole acetic acid derivatives exhibiting various biological activities including antidepressant and antimicrobial properties (Bell & Wei, 1976).

Antibacterial and Antifungal Activities

- Kaplancıklı et al. (2004) synthesized thiazole derivatives and evaluated their antimicrobial activities, demonstrating significant activity against various bacteria and fungi (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).

Polarisability and Reactivity Studies

- August, Davis, and Taylor (1986) conducted a study on the reactivities of thiazole via pyrolysis of esters, providing insights into the polarisability and reactivity of thiazole and related compounds (August, Davis, & Taylor, 1986).

安全和危害

The safety and hazards associated with “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives can depend on various factors, including their specific chemical structures and biological activities . Therefore, it’s important to handle these compounds with appropriate safety precautions.

未来方向

Future research on “[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid” and its derivatives could focus on further elucidating their mechanisms of action, optimizing their synthesis processes, and exploring their potential applications in various fields, such as medicinal chemistry and drug discovery .

属性

IUPAC Name |

2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-11(17)5-15-10-4-2-1-3-8(10)14-12(15)9-6-18-7-13-9/h1-4,6-7H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFKGTPZZBLCJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CSC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388203 |

Source

|

| Record name | [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |

CAS RN |

763147-58-6 |

Source

|

| Record name | [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

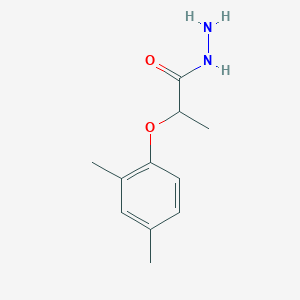

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

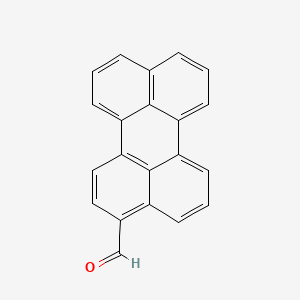

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

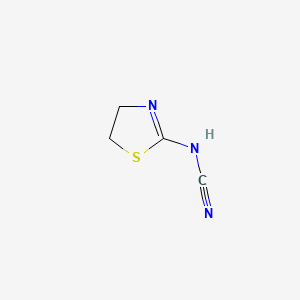

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)